molecular formula C11H9Cl2NO3S B13069622 2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B13069622
M. Wt: 306.2 g/mol
InChI Key: XQMLDTZBRQNEQD-YVMONPNESA-N
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Description

2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that features a benzothiazole ring fused with a dichlorobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the condensation of a benzothiazole derivative with a dichlorobutene compound. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, followed by its reaction with a benzothiazole derivative. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its combination of a benzothiazole ring with a dichlorobutene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9Cl2NO3S

Molecular Weight

306.2 g/mol

IUPAC Name

2-[(Z)-2,4-dichlorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C11H9Cl2NO3S/c12-6-5-8(13)7-14-11(15)9-3-1-2-4-10(9)18(14,16)17/h1-5H,6-7H2/b8-5-

InChI Key

XQMLDTZBRQNEQD-YVMONPNESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C(=C/CCl)/Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=CCCl)Cl

Origin of Product

United States

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